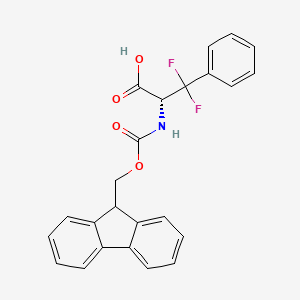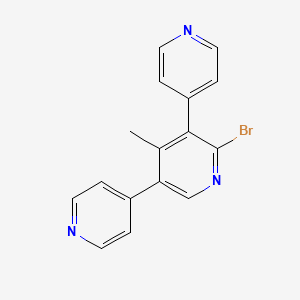
Dichlorobis(bipyridine)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(bipyridine)ruthenium is a coordination complex with the formula RuCl₂(bipy)₂, where bipy stands for 2,2’-bipyridine. This compound is a dark green diamagnetic solid and serves as a precursor to many other ruthenium complexes, primarily through the substitution of the two chloride ligands .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(bipyridine)ruthenium is typically synthesized by heating a solution of ruthenium trichloride and bipyridine in dimethylformamide (DMF). The reaction proceeds as follows: [ \text{RuCl}_3 + 2 \text{bipy} \rightarrow \text{RuCl}_2(\text{bipy})_2 + \text{HCl} ] The complex adopts an octahedral coordination geometry and exists exclusively as the chiral cis isomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar laboratory-scale procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Dichlorobis(bipyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction: The compound can participate in redox reactions, transitioning between different oxidation states of ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nitrogen-based ligands. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like cerium(IV) ammonium nitrate or reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Products include various ruthenium complexes with different ligands, such as phosphine or amine complexes.
Oxidation and Reduction: Products depend on the specific redox conditions but may include higher or lower oxidation state ruthenium complexes.
科学的研究の応用
Dichlorobis(bipyridine)ruthenium has a wide range of scientific research applications:
作用機序
The mechanism by which dichlorobis(bipyridine)ruthenium exerts its effects involves its ability to interact with biological molecules. For instance, it can bind to proteins like bovine serum albumin and enzymes such as phospholipase A2. These interactions are crucial for understanding its biodistribution and mechanism of action in biological systems . The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in photodynamic therapy where it generates reactive oxygen species upon light activation .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound is another ruthenium complex with three bipyridine ligands.
Dichloro(p-cymene)ruthenium(II): This complex features a p-cymene ligand and is used in catalysis.
Uniqueness
Dichlorobis(bipyridine)ruthenium is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for synthesizing a variety of ruthenium complexes. Its applications in photodynamic therapy and as a precursor for other complexes highlight its versatility and importance in both research and industrial settings .
特性
CAS番号 |
19542-80-4 |
|---|---|
分子式 |
C20H16Cl2N4Ru |
分子量 |
484.3 g/mol |
IUPAC名 |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChIキー |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


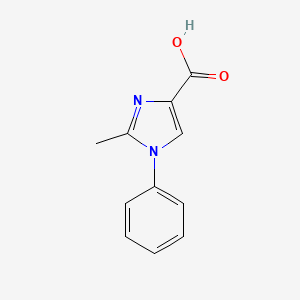
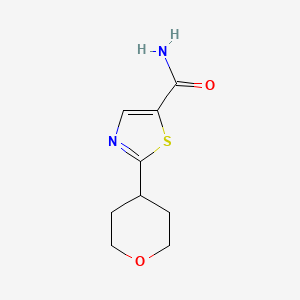

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
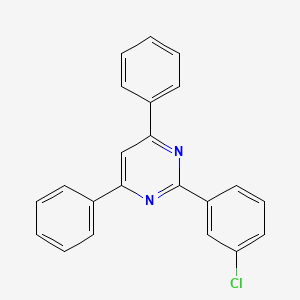
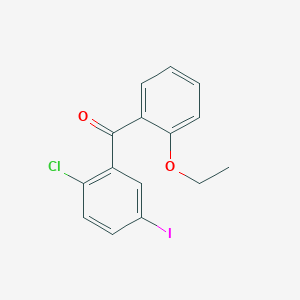
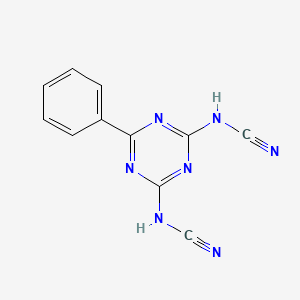
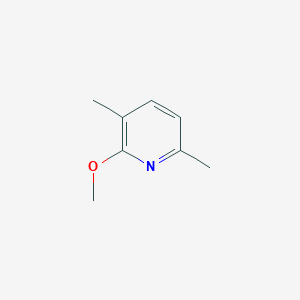
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
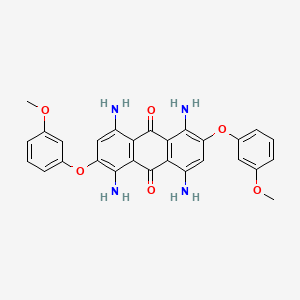
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
